3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
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Overview
Description
3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of isoxazoles and pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylisoxazole with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE: The parent compound without the 3,4-dimethyl substitution.
PYRAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE: A similar compound with a pyrazole ring instead of an isoxazole ring.
Uniqueness
3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to the presence of the 3,4-dimethyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-5-4(2)12-10-6(5)7(11)9-8-3/h1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINKYECDKUZHJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166587 |
Source
|
Record name | Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15911-16-7 |
Source
|
Record name | Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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